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Compound Name: Lumateperone metabolite 1

Cat. No.: B12744762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic effects of food on the

metabolism of lumateperone, a second-generation antipsychotic. The data presented herein is

crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME)

profile, which is essential for optimizing its therapeutic use and informing future drug

development.

Impact of Food on Lumateperone Pharmacokinetics
Administration of lumateperone with a high-fat meal alters its pharmacokinetic profile. Ingestion

of a high-fat meal leads to a 33% decrease in the mean maximum plasma concentration

(Cmax) of lumateperone and a 9% increase in the mean total exposure (AUC). The time to

reach Cmax (Tmax) is also delayed by approximately one hour, shifting from one hour in a

fasted state to two hours when taken with food.[1][2][3]

Table 1: Pharmacokinetic Parameters of Lumateperone in Fed vs. Fasted States
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Parameter Fasted State
Fed State (High-Fat
Meal)

Percentage Change

Cmax Not explicitly stated Not explicitly stated ↓ 33%

AUC Not explicitly stated Not explicitly stated ↑ 9%

Tmax (median) ~1 hour ~2 hours Delayed by ~1 hour

Note: While the percentage changes are consistently reported, specific mean Cmax and AUC

values in ng/mL and ng·h/mL, respectively, are not readily available in the public domain.

Lumateperone Metabolism and its Metabolites
Lumateperone undergoes extensive metabolism in the body, resulting in over 20 different

metabolites.[4] The primary metabolic pathways involved are:

Ketone Reduction: The carbonyl side-chain of lumateperone is reduced by

aldoketoreductase (AKR) enzymes to form the active metabolite IC200131.[3]

N-demethylation: The cytochrome P450 enzyme CYP3A4 is primarily responsible for the

dealkylation of lumateperone, leading to the formation of the active metabolites IC200161

and IC200565.[3][5]

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including

UGT1A1, UGT1A4, and UGT2B15, are involved in the glucuronidation of lumateperone and

its metabolites, facilitating their excretion.[4]

While the effect of food on the parent drug, lumateperone, is well-documented, specific

quantitative data on the impact of food on the formation of its individual metabolites (e.g., Cmax

and AUC of IC200131 and IC200161 in fed vs. fasted states) are not publicly available in the

reviewed literature.

Signaling Pathways and Metabolic Transformation
The metabolic cascade of lumateperone involves several key enzymatic steps. The following

diagram illustrates the primary metabolic pathways.
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Lumateperone Metabolic Pathways

Experimental Protocols
While detailed, step-by-step protocols for the specific clinical trials (e.g., ITI-007-019 and ITI-

007-031) that assessed the food effect on lumateperone are not publicly available, a general

methodology for such a study can be outlined based on standard pharmacokinetic trial design.

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetic profile of

lumateperone and its major metabolites in healthy adult subjects.

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Participants: A cohort of healthy male and female subjects, typically between the ages of 18

and 55, with a body mass index (BMI) within a normal range.

Treatment Administration:

Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose

of lumateperone (e.g., 42 mg) with water.

Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized

high-fat, high-calorie breakfast, and then receive a single oral dose of lumateperone with
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water.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before

and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72

hours post-dose).

Bioanalytical Method: Plasma concentrations of lumateperone and its metabolites (e.g.,

IC200131 and IC200161) are determined using a validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both

the parent drug and its metabolites using non-compartmental analysis:

Maximum observed plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve from time zero to the last quantifiable

concentration (AUC0-t)

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

Terminal elimination half-life (t1/2)

Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to compare the

fed and fasted conditions.

Logical Workflow of a Food Effect Study
The following diagram outlines the typical workflow of a clinical study designed to assess the

impact of food on drug metabolism.
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Food Effect Study Workflow
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The presence of food, particularly a high-fat meal, has a discernible effect on the

pharmacokinetics of lumateperone, leading to a decrease in its peak concentration and a

modest increase in overall exposure. This is likely due to alterations in gastrointestinal

physiology and drug solubility. While the impact on the parent drug is established, further

research is warranted to quantify the precise effects of food on the formation and

pharmacokinetic profiles of its major active metabolites. Such data would provide a more

complete understanding of the clinical implications of administering lumateperone with or

without food.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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